

DSPE-PEG-SH in Targeted Drug Delivery Research: Application Notes and Protocols

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Compound of Interest

Compound Name: DSPE-PEG-SH, MW 2000

Cat. No.: B15573441

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[thiol(polyethylene glycol)] (DSPE-PEG-SH) is a heterobifunctional lipid-polymer conjugate that plays a pivotal role in the development of targeted drug delivery systems. Its unique structure, comprising a lipid (DSPE) for anchoring into nanoparticle membranes, a polyethylene glycol (PEG) spacer for providing a "stealth" characteristic, and a terminal thiol (-SH) group for conjugating targeting moieties, makes it an invaluable tool in modern nanomedicine.^{[1][2][3]} The DSPE component readily incorporates into the lipid bilayer of liposomes and other lipid-based nanoparticles, while the hydrophilic PEG chain extends the circulation half-life of these nanoparticles by reducing non-specific protein binding and opsonization, thus minimizing clearance by the mononuclear phagocyte system.^{[1][3]} The reactive thiol group at the distal end of the PEG chain allows for the covalent attachment of a wide array of targeting ligands, such as antibodies, peptides, and aptamers, enabling the specific delivery of therapeutic payloads to diseased cells and tissues.^{[3][4]}

Key Applications

DSPE-PEG-SH is instrumental in the formulation of targeted nanoparticles for various therapeutic areas, most notably in oncology. By conjugating ligands that bind to receptors overexpressed on cancer cells, such as the Folate Receptor or Human Epidermal Growth Factor Receptor 2 (HER2), DSPE-PEG-SH facilitates active targeting, leading to enhanced cellular uptake and improved therapeutic efficacy of encapsulated drugs.^[2] Beyond cancer, this

technology is being explored for applications in gene therapy, including the delivery of mRNA and siRNA, as well as for targeted therapies in inflammatory diseases and brain tumors.[5]

Data Presentation

The following tables summarize key quantitative data from studies utilizing DSPE-PEG-SH and related DSPE-PEG derivatives in targeted drug delivery systems.

Table 1: Physicochemical Properties of DSPE-PEG-Functionalized Nanoparticles

Nanoparticle Formulation	Targeting Ligand	Average Particle Size (nm)	Zeta Potential (mV)	Polydispersity Index (PDI)	Encapsulation Efficiency (%)	Reference
DSPE-PEG-cRGD Modified Cationic Liposomes	cRGD peptide	150 ± 1.02	+19.8 ± 0.249	Not Specified	96	[6]
Doxorubicin-loaded Liposomes with mApoE and Chlorotoxin	mApoE peptide and Chlorotoxin	< 200	Negative	< 0.2	72 ± 10	[7]
DSPE-PEG2000/Soluplus Nanoparticles (1:1 w/w)	None	~36.5	-28.5	Not Specified	Not Applicable	[8]
Sterically stabilized, gel-phase liposomes	None	~100	Not Specified	Not Specified	Not Specified	[9]

Table 2: In Vitro and In Vivo Performance of DSPE-PEG-SH Targeted Nanoparticles

Nanoparticle System	Drug/Payload	Cell Line / Animal Model	Outcome Measure	Result	Reference
cRGD-CL/pshOC-2 Lipoplexes	OC-2 shRNA	MCF-7 xenograft mice	Antitumor effects	Effective reduction in OC-2 expression and tumor growth	[6]
Doxil®-P700 complex	Doxorubicin	Mouse and human breast cancer cells	Drug uptake	~100-fold increase compared to Doxil® alone	[6]
mApoE- and Chlorotoxin-functionalized liposomes	Doxorubicin	In vitro BBB model (hCMEC/D3)	BBB penetration	Improved penetration	[7]
DSPE-PEG lipoplexes	siRNA	Rats	Blood clearance (second dose)	Rapid clearance, with plasma concentration dropping to 48.74% ID within 5 min	[10]

Experimental Protocols

Protocol 1: Formulation of Targeted Liposomes using DSPE-PEG-SH (via Post-Insertion)

This protocol describes the preparation of drug-loaded liposomes followed by the insertion of a pre-formed ligand-DSPE-PEG-SH conjugate into the liposomal membrane.

Materials:

- Lipids (e.g., DSPC, Cholesterol)
- DSPE-PEG-Maleimide
- Thiolated targeting ligand (e.g., peptide with a terminal cysteine)
- Drug to be encapsulated
- Organic solvent (e.g., Chloroform)
- Hydration buffer (e.g., Phosphate Buffered Saline, pH 7.4)
- Dialysis membrane (appropriate MWCO)
- Extruder and polycarbonate membranes (e.g., 100 nm)

Procedure:

- Liposome Formulation (Thin-Film Hydration):
 - Dissolve the lipids (e.g., DSPC and Cholesterol at a desired molar ratio) and the drug in chloroform in a round-bottom flask.[\[2\]](#)
 - Remove the organic solvent using a rotary evaporator to form a thin lipid film.[\[2\]](#)
 - Dry the film under vacuum for at least 1 hour to remove residual solvent.[\[2\]](#)
 - Hydrate the lipid film with the hydration buffer at a temperature above the lipid transition temperature (e.g., 60°C for DSPC) to form multilamellar vesicles (MLVs).[\[2\]](#)
 - Downsize the MLVs to form small unilamellar vesicles (SUVs) by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[\[11\]](#)
- Conjugation of Targeting Ligand to DSPE-PEG-Maleimide:
 - Dissolve the thiolated targeting ligand and DSPE-PEG-Maleimide in a suitable buffer (e.g., PBS, pH 7.0-7.5). A slight molar excess of the lipid conjugate may be used.[\[12\]](#)[\[13\]](#)

- Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C under gentle stirring.[12]
- The reaction progress can be monitored by techniques like HPLC.[14]
- Post-Insertion of Ligand-PEG-DSPE into Liposomes:
 - Add the prepared ligand-PEG-DSPE conjugate to the pre-formed liposome suspension. [15]
 - Incubate the mixture at a temperature slightly above the phase transition temperature of the liposomal lipids for a defined period (e.g., 1-2 hours) to facilitate the insertion of the conjugate into the liposome bilayer.[16]
 - Remove un-inserted conjugates and unencapsulated drug by dialysis or size exclusion chromatography.[2]

Protocol 2: Characterization of Targeted Liposomes

a. Particle Size and Zeta Potential:

- Dilute the liposome suspension in an appropriate buffer.
- Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).[2]
- Measure the surface charge (zeta potential) using Laser Doppler Velocimetry.[2]

b. Drug Encapsulation Efficiency:

- Separate the liposomes from the unencapsulated drug using techniques like size exclusion chromatography or ultracentrifugation.[2]
- Quantify the amount of drug in the liposomal fraction and the total amount of drug used.
- Encapsulation Efficiency (%) = (Amount of drug in liposomes / Total amount of drug used) x 100.

c. In Vitro Drug Release:

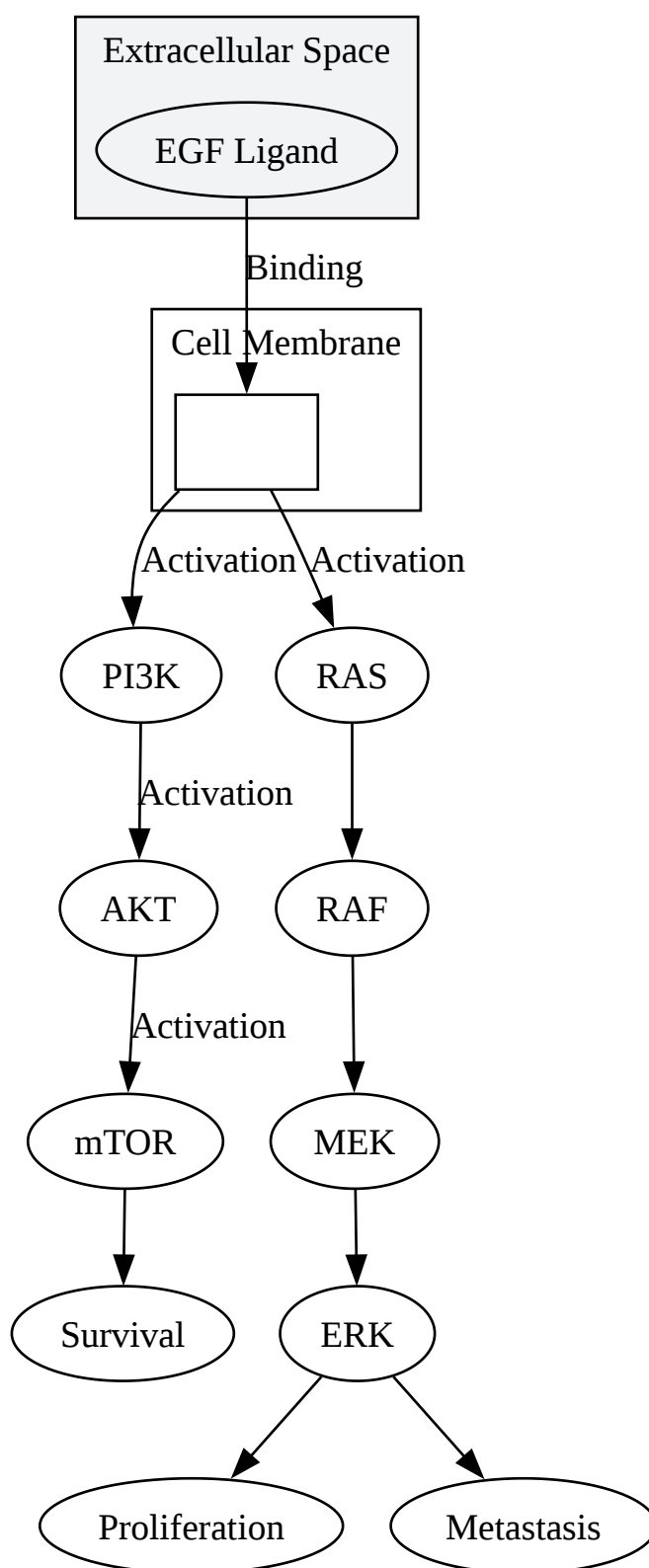
- Place the drug-loaded liposomes in a dialysis bag with a suitable MWCO.
- Immerse the dialysis bag in a release buffer (e.g., PBS with or without serum) at 37°C with gentle stirring.
- At predetermined time points, collect aliquots from the release buffer and quantify the amount of released drug using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).

d. In Vitro Cell Uptake:

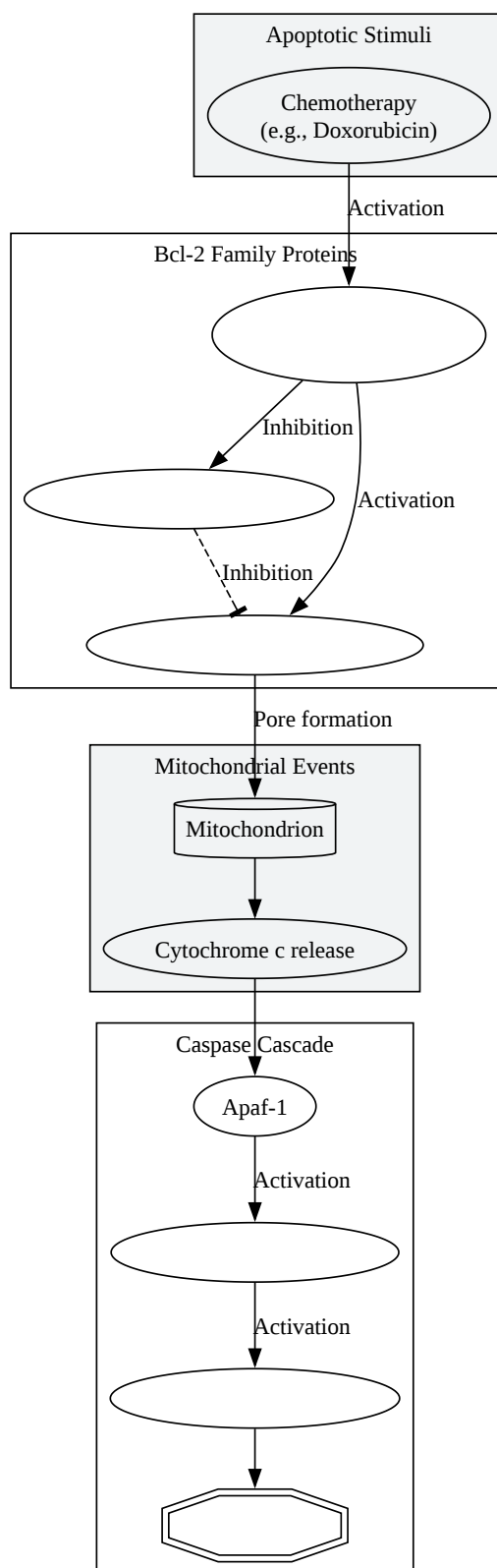
- Culture target cells that overexpress the receptor for the chosen ligand.
- Incubate the cells with fluorescently labeled targeted and non-targeted liposomes for various time points.
- Wash the cells to remove non-internalized liposomes.
- Analyze the cellular uptake of the liposomes using flow cytometry or fluorescence microscopy.^[2]

Visualizations

Signaling Pathways

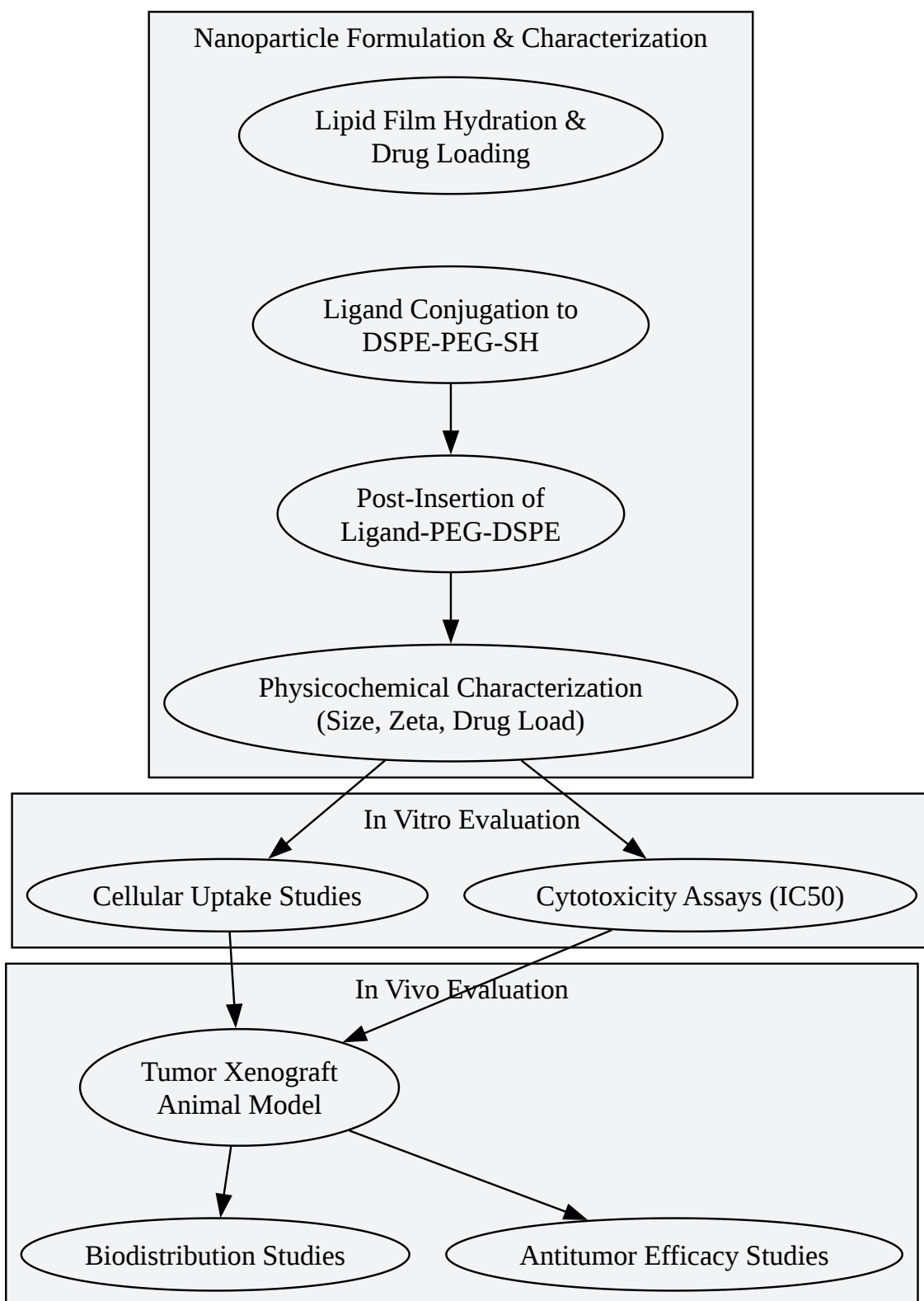


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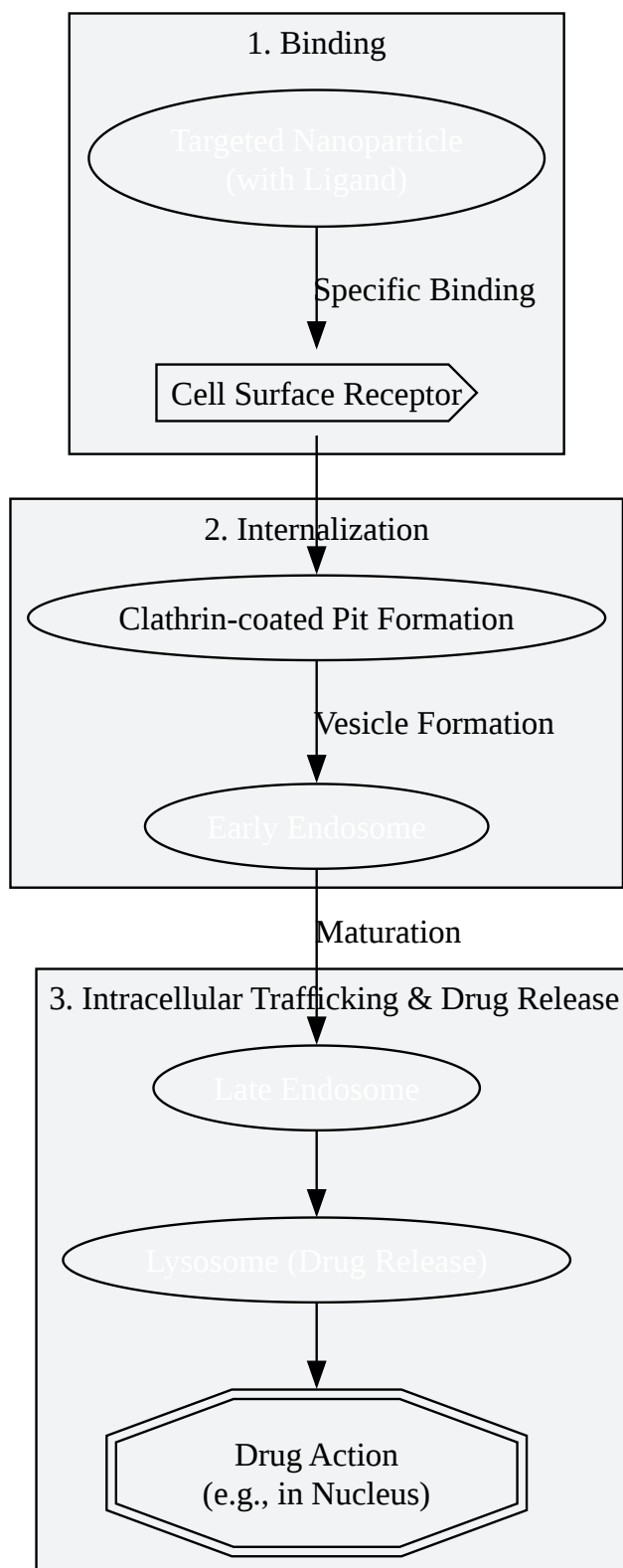


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Experimental Workflows



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